

# Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for In Vivo Imaging

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 dicarboxylic acid

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## Introduction

**Sulfo-Cy7.5 dicarboxylic acid** is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo imaging.[1][2][3] Its exceptional optical properties, coupled with its enhanced water solubility, make it an ideal candidate for a wide range of preclinical research applications, including oncology, drug development, and the study of biological processes at the molecular level.[1][2][3] This technical guide provides an in-depth overview of **Sulfo-Cy7.5 dicarboxylic acid**, including its physicochemical and optical properties, detailed experimental protocols for conjugation and in vivo imaging, and insights into its biodistribution and clearance.

The core advantages of Sulfo-Cy7.5 lie in its emission in the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are significantly reduced. This allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it highly soluble in aqueous buffers and suitable for biological applications.[1][2] The dicarboxylic acid functional groups provide a versatile handle for covalent conjugation to a variety of biomolecules, such as antibodies, proteins, and peptides, enabling the targeted imaging of specific biological entities in vivo.[1][2][3]

## Core Properties of Sulfo-Cy7.5 Dicarboxylic Acid

A comprehensive summary of the key quantitative data for **Sulfo-Cy7.5 dicarboxylic acid** is presented in the tables below for easy reference and comparison.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>50</sub> H <sub>53</sub> K <sub>3</sub> N <sub>2</sub> O <sub>16</sub> S <sub>4</sub>	[4][5]
Molecular Weight	1183.51 g/mol	[4][5]
Appearance	Dark green solid	[4]
Solubility	Good in water, DMF, and DMSO	[4]

## Optical Properties

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~778 nm	[5]
Emission Maximum ( $\lambda_{em}$ )	~797 nm	[5]
Molar Extinction Coefficient ( $\epsilon$ )	~222,000 cm <sup>-1</sup> M <sup>-1</sup>	[5]
Quantum Yield ( $\Phi$ )	~0.21 - 0.24	[6][7]

## Experimental Protocols

### Conjugation of Sulfo-Cy7.5 Dicarboxylic Acid to Proteins using EDC/NHS Chemistry

This protocol describes the covalent conjugation of **Sulfo-Cy7.5 dicarboxylic acid** to primary amines (e.g., lysine residues) on a protein or antibody using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

- **Sulfo-Cy7.5 dicarboxylic acid**

- Protein/antibody to be labeled (in an amine-free buffer like PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting column (e.g., Sephadex G-25) for purification
- Anhydrous DMSO or DMF

Procedure:

- Dye Preparation: Dissolve **Sulfo-Cy7.5 dicarboxylic acid** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Protein Preparation: Prepare the protein/antibody in the conjugation buffer at a concentration of 2-10 mg/mL. If the storage buffer contains primary amines (e.g., Tris), the protein must be dialyzed against the conjugation buffer.
- Activation of **Sulfo-Cy7.5 Dicarboxylic Acid**:
  - In a separate microcentrifuge tube, react **Sulfo-Cy7.5 dicarboxylic acid** with EDC and NHS (or sulfo-NHS) in the activation buffer for 15 minutes at room temperature. A molar ratio of 1:2:5 (Dye:EDC:NHS) is a good starting point.
- Conjugation Reaction:
  - Add the activated Sulfo-Cy7.5 NHS-ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
  - Incubate the reaction for 2 hours at room temperature, protected from light.

- Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column equilibrated with PBS. The labeled protein will elute first.
- Characterization of the Conjugate:
  - Measure the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
  - Calculate the protein concentration and the degree of labeling (DOL) or dye-to-protein ratio.

#### Sample Calculation for Degree of Labeling (DOL):

- Protein Concentration (mg/mL) =  $[A_{280} - (A_{778} \times CF)] / \epsilon_{\text{protein}}$ 
  - Where CF is the correction factor for the dye at 280 nm (typically around 0.05-0.1 for cyanine dyes).
  - $\epsilon_{\text{protein}}$  is the extinction coefficient of the protein at 280 nm.
- Dye Concentration (M) =  $A_{778} / \epsilon_{\text{dye}}$ 
  - Where  $\epsilon_{\text{dye}}$  is the extinction coefficient of Sulfo-Cy7.5 ( $\sim 222,000 \text{ cm}^{-1}\text{M}^{-1}$ ).
- DOL = (Molar concentration of dye) / (Molar concentration of protein)

## In Vivo Imaging Protocol for a Sulfo-Cy7.5 Labeled Antibody in a Mouse Tumor Model

This protocol provides a general workflow for non-invasive in vivo imaging of a Sulfo-Cy7.5-labeled antibody in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., xenograft or syngeneic models)
- Sulfo-Cy7.5 labeled antibody, sterile-filtered
- Sterile PBS or other appropriate vehicle
- Anesthesia (e.g., isoflurane)
- In vivo imaging system equipped for NIR fluorescence imaging

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
  - It is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence.
- Probe Administration:
  - Dilute the Sulfo-Cy7.5 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.
  - Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200  $\mu$ L.
- Image Acquisition:
  - Acquire a baseline image before injecting the probe to assess autofluorescence.
  - Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor targeting and background clearance.
  - Use appropriate filter sets for Sulfo-Cy7.5 (e.g., excitation  $\sim$ 745 nm, emission  $\sim$ 800 nm).
  - Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

- Data Analysis:
  - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence signal.
  - Calculate tumor-to-background ratios to assess targeting specificity.
- Ex Vivo Organ Analysis (Optional but Recommended):
  - At the final time point, euthanize the mouse and dissect the tumor and major organs.
  - Image the dissected organs to confirm the in vivo signal distribution and quantify the fluorescence in each organ.

## Biodistribution and Clearance

The biodistribution and clearance of Sulfo-Cy7.5 conjugates are influenced by the properties of the biomolecule to which the dye is attached. As a hydrophilic dye, unconjugated Sulfo-Cy7.5 is expected to clear relatively rapidly from the body, primarily through the renal and hepatobiliary routes. When conjugated to a large protein like an antibody, the pharmacokinetics and biodistribution are largely governed by the antibody's properties.

### Typical Biodistribution of a Sulfo-Cy7.5 Labeled Antibody:

The following table provides a representative biodistribution profile for a cyanine dye-labeled antibody in a tumor-bearing mouse model, expressed as the percentage of the injected dose per gram of tissue (%ID/g). Actual values will vary depending on the antibody, tumor model, and time point.

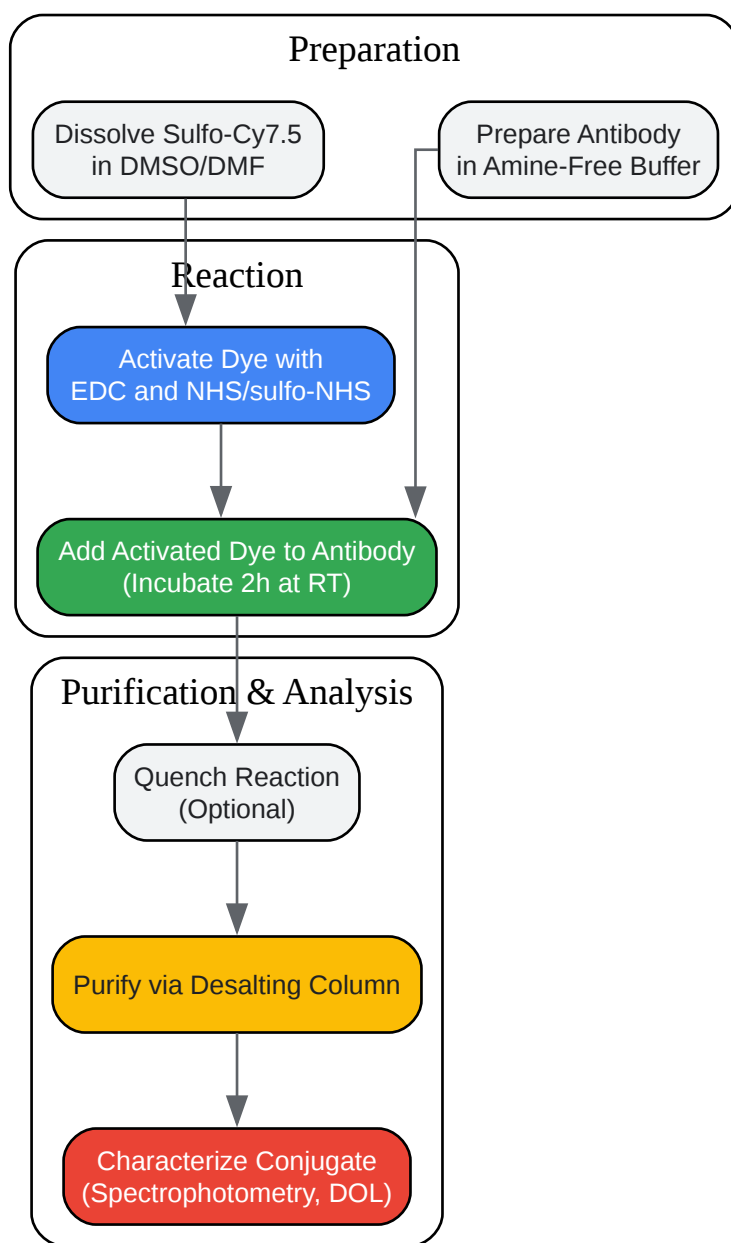
Organ	24h post-injection (%ID/g)	72h post-injection (%ID/g)
Blood	10 - 15	5 - 10
Tumor	15 - 30	20 - 40
Liver	10 - 20	15 - 25
Spleen	5 - 10	8 - 15
Kidneys	3 - 7	2 - 5
Lungs	2 - 5	1 - 3
Muscle	1 - 2	< 1

#### Clearance:

The clearance of Sulfo-Cy7.5 labeled antibodies is a slow process, with a biological half-life typically in the range of several days. The primary routes of clearance for antibody conjugates are through the liver and spleen, where they are taken up by the reticuloendothelial system and catabolized. The hydrophilic nature of the Sulfo-Cy7.5 dye facilitates the excretion of its metabolites.

## Visualizations

### Experimental Workflow: Antibody Conjugation

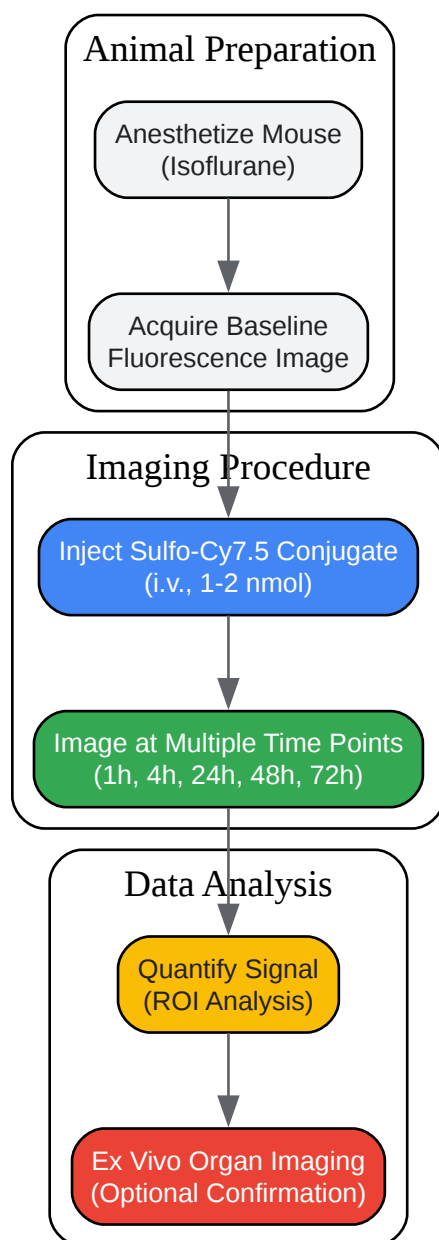


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Caption: Workflow for conjugating **Sulfo-Cy7.5 dicarboxylic acid** to an antibody.

## Experimental Workflow: In Vivo Imaging

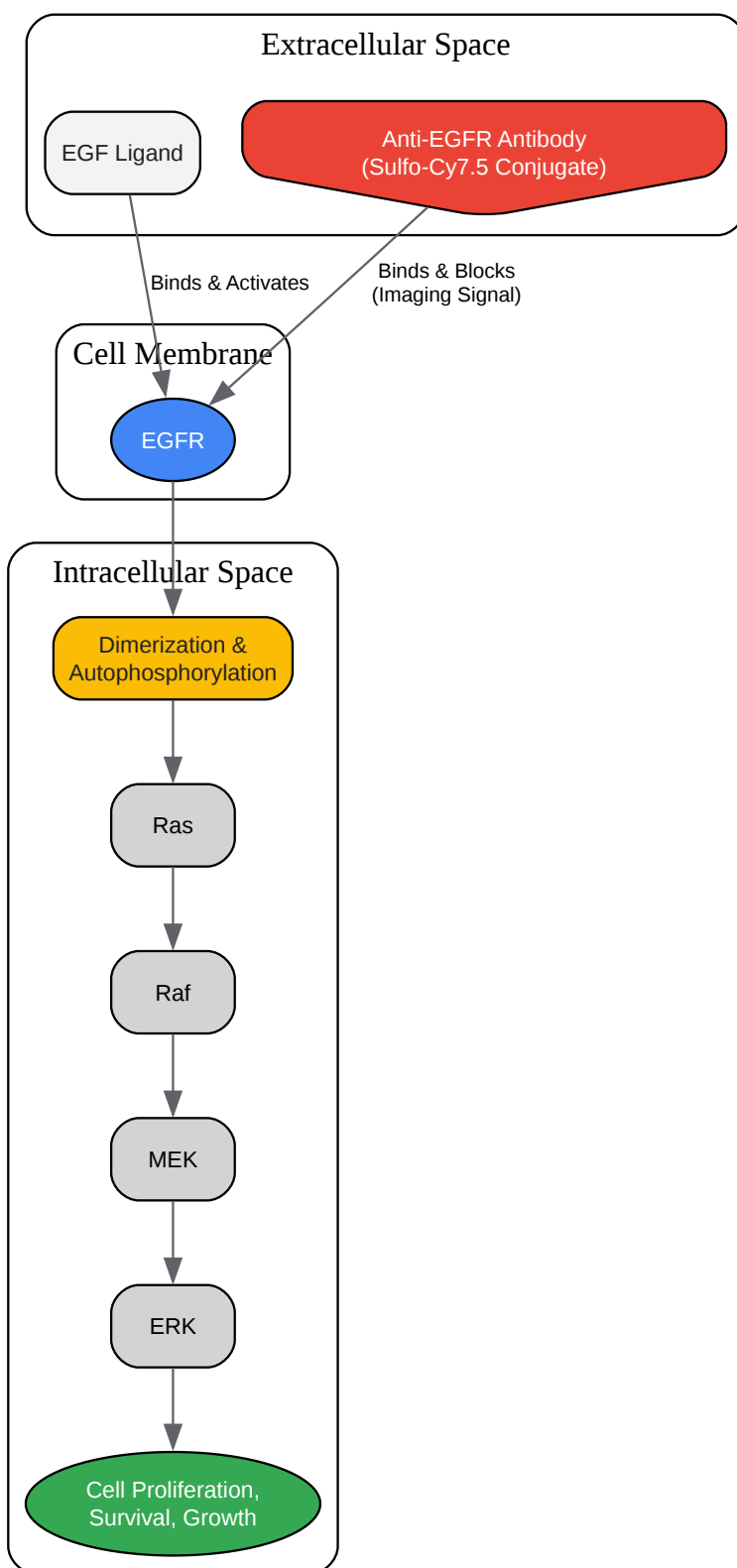




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Caption: General workflow for in vivo imaging with a Sulfo-Cy7.5 conjugate.

## Signaling Pathway: EGFR Targeted Imaging



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Caption: EGFR signaling pathway targeted by a Sulfo-Cy7.5 labeled antibody.

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